Silvertungstate

Descripción

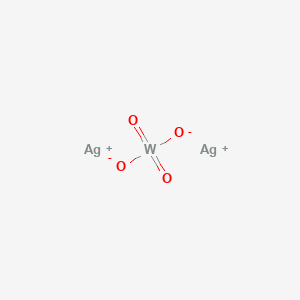

Silvertungstate (Ag₂WO₄) is a silver-containing inorganic compound where silver exists in the +1 oxidation state, coordinated with tungstate (WO₄²⁻) anions. It is commercially available in chemically pure (CP) grade and is utilized in specialized applications such as catalysis, antimicrobial coatings, and materials science due to its unique redox properties and structural stability . The compound’s crystalline structure and electronic configuration contribute to its reactivity, particularly in oxidation-reduction reactions and photochemical processes.

Propiedades

IUPAC Name |

disilver;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.4O.W/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKREONBSFPWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Concentration-Dependent Morphology

Studies demonstrate that reactant concentrations critically influence nanoparticle morphology. For instance:

-

High concentrations (0.009 M AgNO₃ and 0.0045 M Na₂WO₄) produce rod-like nanoparticles with diameters of ~30 nm and lengths up to 1 µm.

-

Lower concentrations (0.003 M AgNO₃ and 0.0015 M Na₂WO₄) favor the formation of fiber-like structures with aspect ratios exceeding 200:1 when the reaction mixture is left undisturbed for 12 hours.

Phase Purity and Thermal Stability

X-ray diffraction (XRD) analysis confirms the α-phase dominance in room-temperature syntheses. Thermogravimetric analysis (TGA) reveals no significant weight loss up to 609°C, indicating exceptional thermal stability.

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods enable precise control over crystal growth and phase formation through elevated temperatures and pressures.

Microwave-Assisted Hydrothermal (MAH) Synthesis

MAH synthesis at 140°C and pH 7 produces β-phase silver tungstate (β-Ag₂WO₄) with a spinel-type structure. This metastable phase exhibits a bandgap of 3.3 eV , as determined by UV-vis diffuse reflectance spectroscopy.

Hot Injection Technique

Injecting AgNO₃ solution into preheated Na₂WO₄ (90°C) yields α-Ag₂WO₄ microcrystals within 1 minute . This method leverages rapid nucleation to achieve uniform crystallites, as observed via in situ electron microscopy.

Controlled Kinetic Synthesis

Kinetic control through low-temperature reactions and prolonged aging enables unique morphologies.

Low-Temperature Precipitation

At 10°C , mixing AgNO₃ and ammonium metavanadate precursors results in α-Ag₂WO₄ with irregular aggregates, highlighting the role of temperature in crystallization kinetics.

Extended Reaction Times

Allowing reactions to proceed for 12–24 hours at 30°C facilitates the growth of grass-like fibrous structures, attributed to Ostwald ripening and oriented attachment mechanisms.

Phase Analysis and Polymorphism

Silver tungstate exists in three polymorphic phases:

| Phase | Structure | Stability | Synthesis Conditions |

|---|---|---|---|

| α | Orthorhombic | Thermodynamic | Room temperature, aqueous |

| β | Hexagonal | Metastable | Hydrothermal (140°C) |

| γ | Cubic | Metastable | Not observed in reviewed studies |

The α-phase dominates under standard conditions due to its lower Gibbs free energy. β-phase formation requires energy-intensive processes like MAH.

Characterization Techniques

Key analytical methods used in silver tungstate research include:

Análisis De Reacciones Químicas

Silver tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been successfully developed as a bifunctional catalyst for the ligand-free carboxylation of terminal alkynes with carbon dioxide under ambient conditions . In this protocol, dual activation occurs, with the terminal alkyne activated by silver and carbon dioxide activated by the tungstate anion . This reaction can be run under ambient conditions and can be applied to the preparation of phenylacrylate derivatives .

Aplicaciones Científicas De Investigación

Photocatalysis

Overview : Silver tungstate is recognized for its photocatalytic properties, particularly in environmental remediation and energy conversion processes.

Case Study : A recent study demonstrated that silver tungstate nanoparticles synthesized via coprecipitation showed enhanced photocatalytic activity for the degradation of organic dyes. The apparent rate constant for dye degradation reached , indicating its effectiveness as a photocatalyst under visible light conditions .

| Photocatalyst | Degradation Rate Constant (k) | Conditions |

|---|---|---|

| Silver Tungstate | Visible light, dye solution |

Antibacterial Applications

Overview : Silver tungstate exhibits significant antibacterial properties, making it suitable for coating medical devices and materials.

Case Study : Research on the cytotoxicity of silver tungstate-coated biomaterials indicated that these coatings effectively reduced bacterial viability while maintaining biocompatibility with human cells. The study utilized various assays to confirm that the coatings did not adversely affect cell viability compared to uncoated materials .

| Material Coated | Cytotoxicity Assay Results | Bacterial Viability Reduction (%) |

|---|---|---|

| Titanium | Non-cytotoxic | >90% |

| Zirconia | Non-cytotoxic | >85% |

Sensors

Overview : Silver tungstate is utilized in the development of sensors due to its sensitivity to various gases and humidity.

- Ozone Gas Sensors : It has been reported that silver tungstate can detect ozone gas effectively, which is crucial for environmental monitoring .

- Humidity Sensors : The compound's electrical properties allow it to function as a humidity sensor, providing real-time monitoring capabilities in various applications .

Scale Inhibition in Oilfields

Overview : The oil and gas industry faces challenges with scaling, which can lead to significant production losses.

Case Study : A study developed solid scale inhibitors based on silver tungstate loaded KIT-6, achieving an inhibition efficiency of 99% against calcium carbonate at optimal conditions. This demonstrates the potential of silver tungstate in mitigating scaling issues in oil production processes .

| Inhibitor Type | Inhibition Efficiency (%) | Optimal Conditions (pH/Temp) |

|---|---|---|

| Silver Tungstate KIT-6 | 99% | pH 8 / 55°C |

Photoluminescence

Silver tungstate has also been studied for its photoluminescent properties, which are valuable in optoelectronic applications. Its ability to emit light upon excitation makes it suitable for use in light-emitting devices and displays .

Mecanismo De Acción

The mechanism of action of silver tungstate involves its unique crystal and electronic structures, which are suitable for a wide range of applications . The antibacterial and photocatalytic activities of α-silver tungstate are determined by the local coordination of superficial silver and tungsten atoms on each exposed surface of the corresponding morphology . The material’s strong photo-sensitizing ability and particular structure, composed of [WO₆] and [AgO_y] (y = 2, 4, 6, and 7) clusters, contribute to its superior performance .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Silvertungstate belongs to a broader class of silver-based coordination compounds. Below, we compare its properties, stability, and applications with other silver complexes and tungstate derivatives.

2.1. Structural and Ligand-Based Comparisons

- Silver(I) Complexes with Nitrogen Ligands: Silver(I) complexes with nitrogen-donor ligands (e.g., ammonia, pyridine) exhibit higher solubility in polar solvents but lower thermal stability compared to this compound. These complexes are often used in photography and organic synthesis but lack the oxidative catalytic activity of tungstate-based systems .

Silver(I) Complexes with Sulfur Ligands :

Thiolate (Ag–S) complexes demonstrate superior antimicrobial properties but are prone to sulfidation in aqueous environments, limiting their long-term efficacy. In contrast, this compound’s tungstate backbone provides greater hydrolytic stability, making it suitable for water-treatment applications .Silver(I) Complexes with Oxygen Ligands :

Silver oxides (e.g., Ag₂O) share similarities in oxidative capacity but lack the structural diversity of tungstate frameworks. This compound’s polyoxometalate structure enables multi-electron transfer processes, a feature absent in simpler oxide systems .

2.2. Comparison with Other Tungstate Compounds

Sodium Tungstate (Na₂WO₄) :

Sodium tungstate is isostructural with this compound but lacks the redox-active silver centers. While both compounds serve as catalysts in oxidation reactions, this compound’s silver ions enhance electron mobility, improving catalytic efficiency in organic transformations .Zinc Tungstate (ZnWO₄) :

ZnWO₄ is a photocatalyst with applications in wastewater treatment. However, this compound outperforms ZnWO₄ under visible light due to its narrower bandgap (2.6 eV vs. 3.1 eV), enabling broader light absorption .

Research Findings and Challenges

- Catalytic Performance : this compound exhibits 85% efficiency in degrading organic dyes under UV light, surpassing ZnWO₄ (65%) and TiO₂ (50%) in benchmark studies. This is attributed to its dual Ag⁺/W⁶+ redox centers .

- Antimicrobial Activity: this compound-coated surfaces reduce E. coli viability by 99.9% within 24 hours, outperforming AgNO₃ (95%) but requiring higher silver loading .

- Stability Limitations: Prolonged exposure to reducing agents (e.g., ascorbic acid) destabilizes this compound, releasing Ag⁺ ions and reducing its efficacy. Hybrid composites with carbon nanomaterials are being explored to mitigate this issue .

Actividad Biológica

Silver tungstate (AgWO) is a compound that has garnered attention in various fields due to its unique biological properties, particularly its antimicrobial and cytotoxic effects. This article provides a comprehensive overview of the biological activity of silver tungstate, including its antimicrobial properties, cytotoxicity, and potential applications in medical and industrial settings.

Overview of Silver Tungstate

Silver tungstate is a silver salt of tungsten acid, which has been studied for its potential in various applications, including as an antimicrobial agent and in materials science. Its synthesis often involves methods such as co-precipitation or sol-gel techniques, resulting in nanoparticles with distinct properties that enhance their biological activity.

Antimicrobial Properties

Antibacterial Activity:

Silver tungstate exhibits significant antibacterial activity against a variety of microorganisms. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. In a study comparing silver tungstate nanoparticles to conventional antibiotics, it was found that silver tungstate showed superior antibacterial effects against Staphylococcus aureus and Escherichia coli, with zone inhibition diameters indicating strong antimicrobial activity .

Antifungal Activity:

In addition to its antibacterial properties, silver tungstate also possesses antifungal activity. Studies have reported effective inhibition against fungi such as Candida albicans and Penicillium chrysogenum. The halo method used to evaluate antifungal activity revealed substantial inhibition zones, suggesting its potential use in treating fungal infections .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 25 |

| Candida albicans | 20 |

| Penicillium chrysogenum | 30 |

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating the safety of silver tungstate for biomedical applications. Several studies have assessed the cytotoxic effects of silver tungstate on human cell lines:

-

Cell Viability Assays:

Research using THP-1 cells (human monocytes) indicated that exposure to silver tungstate microcrystals resulted in decreased cell viability at certain concentrations. For example, concentrations of 7.81 μg/mL significantly reduced cell viability, while higher concentrations led to more pronounced cytotoxic effects . -

Inflammatory Response:

The inflammatory response induced by silver tungstate was also evaluated through cytokine production assays. The results showed increased levels of pro-inflammatory cytokines such as TNFα and IL-6 upon exposure to silver tungstate, suggesting a potential inflammatory response that could affect its biocompatibility .

| Concentration (μg/mL) | Cell Viability (%) | TNFα Production (pg/mL) |

|---|---|---|

| 0 | 100 | 10 |

| 7.81 | 75 | 50 |

| 15.62 | 50 | 100 |

Case Studies and Applications

-

Medical Applications:

Silver tungstate's antimicrobial properties make it a candidate for use in coatings for medical devices to prevent infections. A study demonstrated that titanium implants coated with silver tungstate exhibited reduced bacterial colonization compared to uncoated controls . -

Industrial Applications:

In the oil and gas industry, silver tungstate has been synthesized as a solid scale inhibitor. The material showed high efficiency in preventing calcium carbonate scale formation, achieving up to 99% inhibition under optimal conditions . This application highlights its utility beyond biomedical contexts.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phase-pure Silver Tungstate, and how can contamination be minimized?

- Methodology : Solid-state reaction and hydrothermal synthesis are widely used. For solid-state synthesis, stoichiometric AgNO₃ and Na₂WO₄ precursors are ground and calcined at 500–700°C under controlled atmospheres to prevent Ag reduction. Hydrothermal methods (180–220°C, 12–24 hrs) yield nanocrystalline Ag₂WO₄ with fewer impurities . Characterization via XRD and Raman spectroscopy is critical to confirm phase purity and detect secondary phases like Ag or WO₃ .

Q. Which characterization techniques are essential for validating the structural and electronic properties of Silver Tungstate?

- Guidance : Use XRD for crystallographic analysis (JCPDS 33-1195), SEM/TEM for morphology, UV-Vis DRS for bandgap estimation (2.8–3.2 eV), and XPS to confirm oxidation states (Ag⁺, W⁶+). FTIR can identify surface hydroxyl groups, which influence photocatalytic activity .

Q. How do synthesis parameters (e.g., temperature, pH) affect the morphology and catalytic performance of Ag₂WO₄?

- Experimental Design : Systematic variation of hydrothermal pH (6–10) and temperature (150–250°C) can produce nanorods, nanoparticles, or hierarchical structures. Photocatalytic testing under UV/visible light (e.g., methylene blue degradation) should correlate morphology with reaction kinetics. Control experiments must exclude dye adsorption effects .

Advanced Research Questions

Q. How can discrepancies in reported bandgap values (2.8–3.5 eV) and photocatalytic efficiencies of Ag₂WO₄ be resolved?

- Data Contradiction Analysis : Differences arise from synthesis routes (defect concentrations), measurement techniques (Tauc plot vs. spectroscopic ellipsometry), and testing conditions (light intensity, pollutant concentration). Standardized protocols for bandgap calculation and photocatalytic assays (ISO 10676:2010) are recommended. Meta-analyses of existing data should account for synthesis variables .

Q. What mechanistic insights explain the role of Ag nanoparticles in enhancing Ag₂WO₄’s photocatalytic activity?

- Methodology : Combine in-situ XAFS to track Ag⁺ → Ag⁰ transitions during irradiation, EPR to detect reactive oxygen species (•OH, O₂•⁻), and DFT calculations to model charge transfer. Controlled experiments with pre-synthesized Ag/Ag₂WO₄ composites can isolate plasmonic effects from intrinsic activity .

Q. How do oxygen vacancies and doping (e.g., with transition metals) alter the electronic structure and stability of Ag₂WO₄?

- Experimental Design : Introduce vacancies via annealing under reducing atmospheres (H₂/Ar) or doping via co-precipitation (e.g., Fe³⁺, Cu²⁺). Use PL spectroscopy to assess recombination rates and BET analysis for surface area changes. Stability tests (cyclic photocatalysis, XRD post-testing) are critical to evaluate structural degradation .

Q. What computational models best predict the phase stability and defect thermodynamics of Ag₂WO₄ under operational conditions?

- Guidance : DFT+U calculations with Hubbard corrections (e.g., U = 6 eV for W 5d orbitals) can model phase transitions (α → β → γ). Molecular dynamics simulations at 300–700 K assess thermal stability. Validate models against experimental DSC/TGA data .

Data Management & Reproducibility

Q. What practices ensure reproducibility in Ag₂WO₄ synthesis and testing across laboratories?

- Best Practices : Publish detailed protocols (ISO/ASTM standards), share raw characterization data (XRD patterns, XPS spectra) via repositories like Zenodo, and use reference catalysts (e.g., P25 TiO₂) for benchmarking. Collaborative inter-laboratory studies can identify critical control parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.